
(+/-)17(18)-EpETE-Ethanolamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)17(18)-EpETE-Ethanolamide is a bioactive lipid compound derived from eicosapentaenoic acid (EPA). It is part of a class of compounds known as ethanolamides, which are fatty acid derivatives. This compound has garnered interest due to its potential biological activities and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)17(18)-EpETE-Ethanolamide typically involves the epoxidation of eicosapentaenoic acid followed by amidation with ethanolamine. The epoxidation can be achieved using peracids or other oxidizing agents under controlled conditions to ensure the formation of the desired epoxide. The amidation reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the ethanolamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation and amidation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
(+/-)17(18)-EpETE-Ethanolamide can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to open the epoxide ring.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(+/-)17(18)-EpETE-Ethanolamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of epoxides and ethanolamides.
Biology: The compound is investigated for its role in cellular signaling and its potential anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating inflammatory diseases and metabolic disorders.
Industry: It is used in the development of bioactive compounds and as a precursor for synthesizing other complex molecules.
作用机制
The mechanism of action of (+/-)17(18)-EpETE-Ethanolamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes involved in the metabolism of fatty acids and to interact with receptors involved in inflammatory responses. The exact molecular targets and pathways are still under investigation, but it is thought to exert its effects through modulation of signaling pathways related to inflammation and cell proliferation.
相似化合物的比较
(+/-)17(18)-EpETE-Ethanolamide can be compared with other similar compounds, such as:
Anandamide: Another ethanolamide derived from arachidonic acid, known for its role in the endocannabinoid system.
Oleoylethanolamide: A fatty acid ethanolamide involved in regulating appetite and metabolism.
Palmitoylethanolamide: Known for its anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific structure and the biological activities it exhibits, which are distinct from those of other ethanolamides.
属性
分子式 |
C22H35NO3 |
|---|---|
分子量 |
361.5 g/mol |
IUPAC 名称 |
(5Z,8Z,11Z,14Z)-16-(3-ethyloxiran-2-yl)-N-(2-hydroxyethyl)hexadeca-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C22H35NO3/c1-2-20-21(26-20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-22(25)23-18-19-24/h3,5-6,8-9,11-12,14,20-21,24H,2,4,7,10,13,15-19H2,1H3,(H,23,25)/b5-3-,8-6-,11-9-,14-12- |
InChI 键 |
PVTVBNICUOQEDT-JPURVOHMSA-N |
手性 SMILES |
CCC1C(O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO |
规范 SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


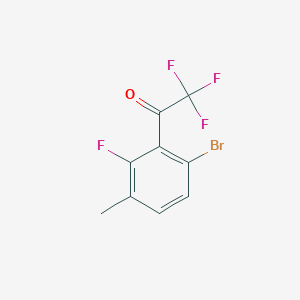
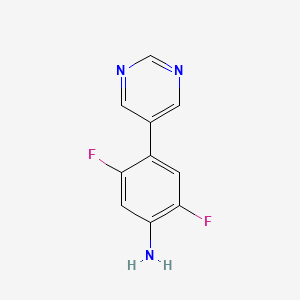
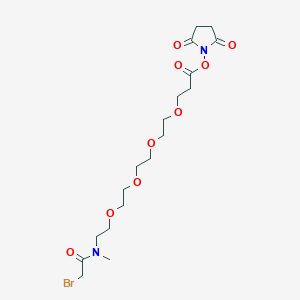
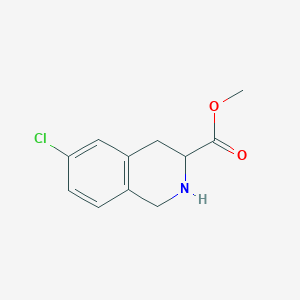
![acetic acid;(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14767844.png)



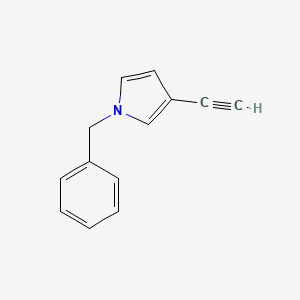
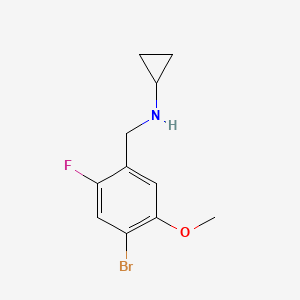
![[(9Z,19Z,21Z)-28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate](/img/structure/B14767893.png)
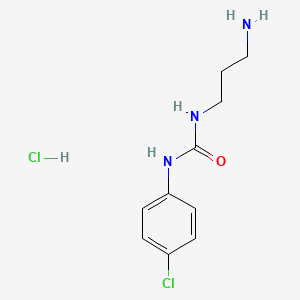

![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-](/img/structure/B14767920.png)
